molecular formula C17H18BrN3O3 B5379721 5-bromo-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide

5-bromo-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide

Cat. No.: B5379721
M. Wt: 392.2 g/mol
InChI Key: YTBQSARHKVPRIK-UHFFFAOYSA-N
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Description

5-bromo-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a bromine atom, a furan ring, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) for bromination and various coupling agents for the attachment of the phenylpiperazine group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

5-bromo-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to changes in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 5-bromo-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable compound for the synthesis of novel derivatives with potential therapeutic applications .

Properties

IUPAC Name

5-bromo-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3/c18-15-7-6-14(24-15)17(23)19-12-16(22)21-10-8-20(9-11-21)13-4-2-1-3-5-13/h1-7H,8-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBQSARHKVPRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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